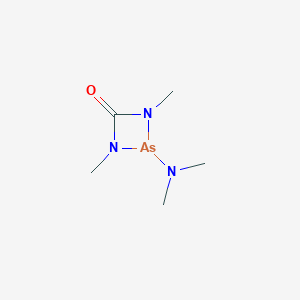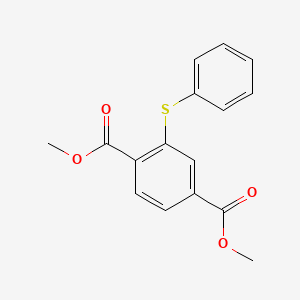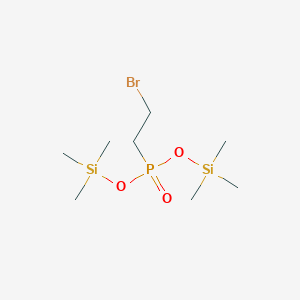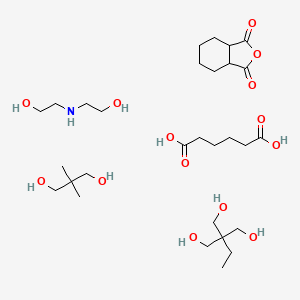
Phosphorodiazidous bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiazidous bromide is a chemical compound that belongs to the class of phosphorus halides. It is known for its unique properties and reactivity, making it a subject of interest in various scientific fields. This compound is characterized by the presence of phosphorus, nitrogen, and bromine atoms, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorodiazidous bromide can be synthesized through several methods. One common approach involves the reaction of phosphorus trihalides with azides. For instance, phosphorus tribromide can react with sodium azide under controlled conditions to yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodiazidous bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorus oxybromides, while reduction may produce phosphorus hydrides. Substitution reactions can result in the formation of various phosphorus-nitrogen compounds.
Aplicaciones Científicas De Investigación
Phosphorodiazidous bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which phosphorodiazidous bromide exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable phosphorus-nitrogen compounds. These interactions can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Phosphorodiazidous bromide can be compared with other phosphorus halides and azides:
Phosphorus Tribromide: Unlike this compound, phosphorus tribromide does not contain nitrogen atoms and has different reactivity.
Sodium Azide: Sodium azide is a simple azide compound that lacks the phosphorus and bromine atoms present in this compound.
Phosphorodichloridous Azide: This compound is similar in structure but contains chlorine instead of bromine, leading to different chemical properties and reactivity.
This compound’s unique combination of phosphorus, nitrogen, and bromine atoms sets it apart from these similar compounds, making it a valuable reagent in various scientific applications.
Propiedades
Número CAS |
69715-78-2 |
|---|---|
Fórmula molecular |
BrN6P |
Peso molecular |
194.92 g/mol |
Nombre IUPAC |
diazido(bromo)phosphane |
InChI |
InChI=1S/BrN6P/c1-8(6-4-2)7-5-3 |
Clave InChI |
RHHKFPYLYAONMP-UHFFFAOYSA-N |
SMILES canónico |
[N-]=[N+]=NP(N=[N+]=[N-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



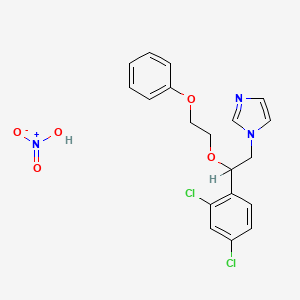
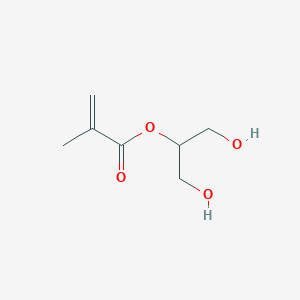
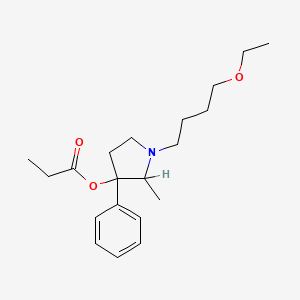

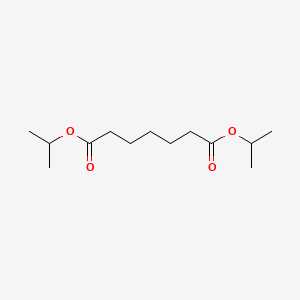
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
